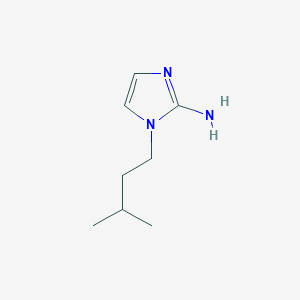
1-(3-Methylbutyl)-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbutyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
準備方法
The synthesis of 1-(3-Methylbutyl)-1H-imidazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-imidazole with 3-methylbutylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through distillation or recrystallization.
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ advanced techniques such as microwave-assisted synthesis or high-pressure reactors to enhance reaction rates and efficiency.
化学反応の分析
1-(3-Methylbutyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the imidazole ring, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methylbutanal or 3-methylbutanoic acid, while substitution reactions can produce various substituted imidazole derivatives.
科学的研究の応用
1-(3-Methylbutyl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 1-(3-Methylbutyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target molecules.
類似化合物との比較
1-(3-Methylbutyl)-1H-imidazol-2-amine can be compared with other similar compounds, such as:
1-Butyl-1H-imidazol-2-amine: This compound has a butyl group instead of a 3-methylbutyl group. The presence of the methyl group in this compound may confer different chemical and biological properties.
1-(2-Methylpropyl)-1H-imidazol-2-amine: This compound has a 2-methylpropyl group, which is structurally similar but not identical to the 3-methylbutyl group. The position of the methyl group can influence the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific structural configuration, which may result in distinct chemical and biological behaviors compared to its analogs.
特性
分子式 |
C8H15N3 |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
1-(3-methylbutyl)imidazol-2-amine |
InChI |
InChI=1S/C8H15N3/c1-7(2)3-5-11-6-4-10-8(11)9/h4,6-7H,3,5H2,1-2H3,(H2,9,10) |
InChIキー |
BMNDUUQNVJXDSN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C=CN=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



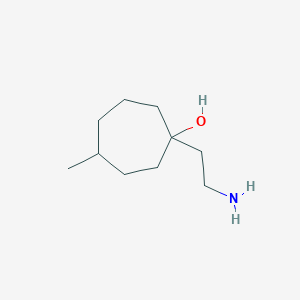
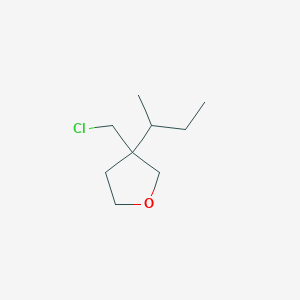
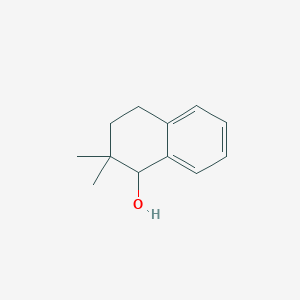
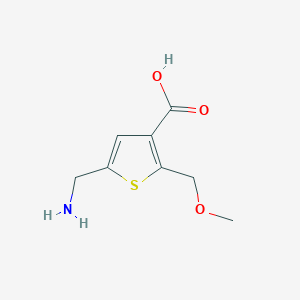

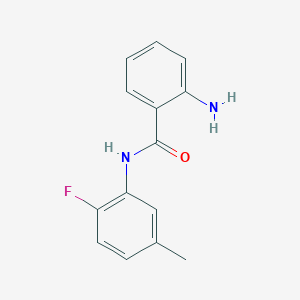

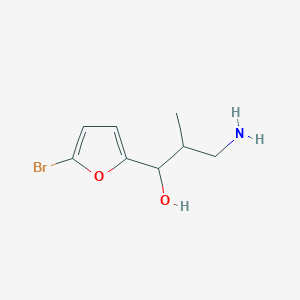
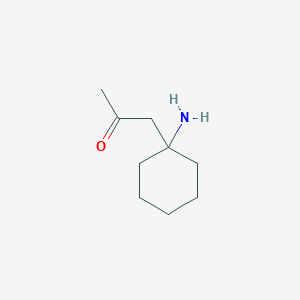
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
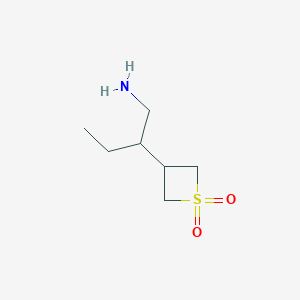
![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)
